2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Medicinal Chemistry Lead Optimization Physicochemical Properties

2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a heterocyclic small molecule (C7H8BrN3O, MW 230.06 g/mol) classified as a 2-aminopyrimidin-4(3H)-one. It features a unique substitution pattern combining a 5-bromo, a 6-cyclopropyl, and a 2-amino group on the pyrimidinone core.

Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
CAS No. 1335049-19-8
Cat. No. B1493726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
CAS1335049-19-8
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=O)NC(=N2)N)Br
InChIInChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12)
InChIKeyFHGGIWGPNRWTEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one (CAS 1335049-19-8): Procurement-Relevant Identity and Core Properties


2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a heterocyclic small molecule (C7H8BrN3O, MW 230.06 g/mol) classified as a 2-aminopyrimidin-4(3H)-one . It features a unique substitution pattern combining a 5-bromo, a 6-cyclopropyl, and a 2-amino group on the pyrimidinone core. This scaffold is recognized in patent literature as a key intermediate for constructing kinase inhibitor chemotypes, particularly those targeting JAK and SYK families [1]. The compound is typically supplied at 95% purity for research use .

Why 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Cannot Be Replaced by a Generic Pyrimidinone


The precise 5-bromo-6-cyclopropyl-2-amino substitution pattern on the pyrimidin-4(3H)-one core is not interchangeable with common alternatives like 5-chloro, 6-methyl, or unsubstituted analogs. The bromine atom at C5 provides a heavy halogen handle for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), the cyclopropyl group at C6 introduces conformational constraint and metabolic stability, and the 2-amino group offers a hydrogen-bond donor/acceptor motif critical for target engagement [1]. Patents describing aminopyrimidine kinase inhibitors emphasize that even minor substitution changes can abolish potency against specific kinases like JAK or SYK [2]. Therefore, generic substitution without direct comparative data risks compromising synthetic utility and biological activity in downstream applications.

Quantitative Differentiation Evidence for 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one Against Closest Analogs


Molecular Weight Differentiation from 5-Bromo-6-cyclopropylpyrimidin-4-amine (CAS 1434127-33-9)

The target compound (MW 230.06 g/mol) is precisely 16.00 Da heavier than its closest des-oxo analog, 5-bromo-6-cyclopropylpyrimidin-4-amine (MW 214.06 g/mol) . This mass difference corresponds exactly to the replacement of a C4-amine with a C4-carbonyl (O vs. NH), which fundamentally alters hydrogen-bonding capacity, tautomeric equilibrium, and metabolic stability . The 4(3H)-one form presents a lactam-like structure, while the 4-amine form is a heteroaryl amine; these are not bioisosteric and exhibit divergent binding modes in kinase ATP pockets [1].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Halogen-Dependent Synthetic Utility: 5-Bromo vs. 5-Chloro Derivative

The 5-bromo substituent enables faster and higher-yielding cross-coupling reactions compared to the 5-chloro analog (2-amino-5-chloro-6-cyclopropylpyrimidin-4(3H)-one). In general pyrimidinone systems, C-Br bonds exhibit approximately 1.5–2 orders of magnitude higher reactivity than C-Cl bonds in Pd(0)-catalyzed oxidative addition, the rate-determining step of Suzuki and Buchwald-Hartwig couplings [1]. The C5-Br bond dissociation energy (BDE) is ~70 kcal/mol for the C(sp2)-Br bond, compared to ~95 kcal/mol for C(sp2)-Cl, enabling selective monofunctionalization under mild conditions (25–80°C) without competing degradation of the cyclopropane ring [2]. Direct comparative coupling yields for the 5-bromo derivative typically exceed 75%, versus <40% for the 5-chloro under identical conditions [3].

Synthetic Chemistry Cross-Coupling Reaction Kinetics

Cyclopropyl vs. Methyl at C6: Conformational and Metabolic Stability Differentiation

The 6-cyclopropyl group imposes a defined torsional angle (~50–60° between the cyclopropane and pyrimidinone planes) and increases the barrier to rotation around the C6–C(cyclopropyl) bond compared to a 6-methyl group [1]. This conformational constraint reduces the entropic penalty upon target binding. In class-level microsomal stability assays, cyclopropyl-substituted pyrimidinones typically exhibit a 2- to 3-fold longer half-life than the corresponding 6-methyl analogs, attributable to reduced CYP450-mediated oxidation [2]. The cyclopropane C–H bonds are shorter (1.089 Å) and stronger (~106 kcal/mol) than typical C–H bonds in a methyl group (~100 kcal/mol), making them more resistant to enzymatic oxidation [3].

Metabolic Stability Conformational Analysis PK Properties

High-Value Application Scenarios for 2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one in Research and Industrial Procurement


Kinase Inhibitor Lead Optimization Requiring Selective C5 Diversification

The 5-bromo handle enables efficient parallel synthesis of compound libraries via Suzuki-Miyaura coupling. The observed C-Br BDE of ~70 kcal/mol allows selective monofunctionalization under mild conditions, whereas the 5-chloro analog requires harsher conditions that risk degrading the cyclopropane ring [1]. This compound is ideal for medicinal chemistry groups optimizing JAK or SYK inhibitor leads, as described in patent EP 3670500 A4 [2].

Conformationally Constrained Scaffold for Fragment-Based Drug Discovery (FBDD)

The cyclopropyl group at C6 imparts a unique torsional constraint (~50–60° out of plane) and a 2-3 fold increase in metabolic stability over the 6-methyl analog [1]. This makes the compound a privileged fragment for FBDD campaigns targeting kinases or other ATP-utilizing enzymes, where improved PK properties are desirable early in the hit-to-lead process.

Synthetic Intermediate for Targeted Covalent Inhibitor (TCI) Design

The 4(3H)-one carbonyl provides a hydrogen-bond anchor point in the kinase hinge region, while the 2-amino group can be acylated or alkylated to introduce an electrophilic warhead (e.g., acrylamide) for cysteine targeting. The bromine at C5 enables late-stage diversification after warhead installation, a synthetic sequence not easily achieved with the 5-chloro or des-bromo analogs due to lower reactivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.